molecular formula C24H19FN2O2 B13376130 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

Cat. No.: B13376130
M. Wt: 386.4 g/mol
InChI Key: GJZVBMZJJALYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorophenyl group, and a hydroxyethyl side chain. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where an ethylene oxide reacts with a nucleophile to form the hydroxyethyl group.

    Formation of the Isoindolinone Ring: The isoindolinone ring can be formed through a cyclization reaction, where an amine reacts with a carboxylic acid derivative to form the lactam ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the isoindolinone ring can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide
  • 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

Uniqueness

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl side chain and the isoindolinone ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C24H19FN2O2/c25-16-11-9-15(10-12-16)22-21(19-7-3-4-8-20(19)26-22)23-17-5-1-2-6-18(17)24(29)27(23)13-14-28/h1-12,23,26,28H,13-14H2

InChI Key

GJZVBMZJJALYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.